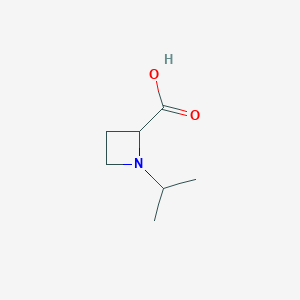

1-(Propan-2-yl)azetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

31247-35-5 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-propan-2-ylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

QXSMFOUJZBBPIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC1C(=O)O |

Origin of Product |

United States |

Conformational Landscape and Molecular Dynamics of Azetidine 2 Carboxylic Acid Systems

Theoretical and Computational Analyses of Azetidine (B1206935) Ring Puckering and Inversion

Theoretical and computational studies are crucial for understanding the fine details of the conformational behavior of azetidine rings. For the parent azetidine molecule, gas-phase electron diffraction studies have established that the ring is puckered with a dihedral angle of 37°. rsc.org This puckering is a result of the balance between angle strain, which favors a planar ring, and torsional strain, which is minimized in a puckered conformation.

In substituted azetidines like 1-(propan-2-yl)azetidine-2-carboxylic acid, computational models such as Density Functional Theory (DFT) are employed to map the potential energy surface. These analyses reveal the presence of two primary puckered conformations that can interconvert via a planar transition state. The energy barrier for this ring inversion is relatively low in the parent azetidine, but it is influenced by the nature of the substituents.

Another key dynamic process is nitrogen inversion, where the substituent on the nitrogen atom flips from one side of the average ring plane to the other. For N-substituted azetidines, the energy barrier for this inversion can be influenced by steric and electronic factors. An isopropyl group, being bulkier than a hydrogen or a methyl group, is expected to have a significant impact on this barrier. Computational studies on related N-alkylated aziridines and azetidines suggest that increasing the steric bulk of the N-substituent can alter the rate of N-inversion. nih.gov The presence of an electron-donating alkyl group on the nitrogen can also increase the basicity and coordinating capability of the nitrogen atom, which plays a role in its chemical reactivity and intermolecular interactions. nih.gov

Spectroscopic Characterization of Conformational Preferences (e.g., NMR, CD, X-ray crystallography)

Spectroscopic methods provide experimental validation for the conformational preferences predicted by theoretical models. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying the solution-state conformation and dynamics of molecules like this compound.

NMR Spectroscopy: The proton NMR spectrum of azetidine-2-carboxylic acid in aqueous solution has been completely analyzed, providing insights into the molecule's conformation. nist.gov For this compound, specific NMR parameters are indicative of its structure:

Chemical Shifts: The chemical shifts of the ring protons are sensitive to the ring's pucker and the orientation of the substituents. The proton on the carbon bearing the carboxylic acid (the α-proton) is typically found in the 2-3 ppm region. libretexts.orglibretexts.org The protons of the isopropyl group would appear as a distinct set of signals, likely a doublet for the methyl groups and a septet for the methine proton.

Coupling Constants: Vicinal proton-proton coupling constants (³J) across the C-C bonds in the ring are related to the dihedral angles via the Karplus equation. Measuring these coupling constants can provide quantitative information about the degree of ring puckering.

In N-acetyl-L-azetidine-2-carboxylic acid, NMR has been used to determine the ratio of geometric isomers (rotamers) around the amide bond and the energy barrier to rotation, highlighting the influence of N-acylation on the molecule's dynamics. nist.gov While this compound does not have an amide bond, similar dynamic effects related to ring inversion and nitrogen inversion could potentially be studied using variable temperature NMR.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive picture of the solid-state conformation. For L-azetidine-2-carboxylic acid, the crystal structure shows that the molecule exists as a zwitterion and the ring is buckled by 11 degrees. clockss.org This buckling positions the carboxylate group further from the distal C4 ring carbon than a planar conformation would allow. clockss.org Although a specific crystal structure for this compound is not available in the reviewed literature, it is expected that the N-isopropyl group would influence the crystal packing and potentially the specific puckering angle adopted in the solid state. Studies on other highly substituted azetidines have successfully used X-ray crystallography to determine their complex three-dimensional structures. princeton.edu

Circular Dichroism (CD): For chiral molecules like the enantiomers of this compound, CD spectroscopy can be used to study conformational changes, particularly when incorporated into larger structures like peptides.

| Spectroscopic Data Type | Typical Observations for Carboxylic Acids |

| ¹H NMR | Carboxyl Proton (O-H): Broad singlet, 10-12 ppm (disappears with D₂O). libretexts.orglibretexts.org α-Protons: 2-3 ppm. libretexts.orglibretexts.org |

| ¹³C NMR | Carbonyl Carbon (C=O): 160-180 ppm. nih.gov |

| Infrared (IR) | O-H Stretch: Very broad, 2500-3300 cm⁻¹. libretexts.orglibretexts.org C=O Stretch: Strong, ~1710 cm⁻¹ (for H-bonded dimer). libretexts.orglibretexts.org |

This table presents general spectroscopic features for the carboxylic acid functional group. Specific values for this compound would require direct experimental measurement.

Influence of N-Substitution (e.g., isopropyl group) on Azetidine Ring Rigidity and Flexibility

The substituent on the nitrogen atom is a key determinant of the conformational properties of the azetidine ring. The introduction of an isopropyl group at the N1 position of azetidine-2-carboxylic acid has several significant consequences for the ring's rigidity and flexibility.

Compared to the unsubstituted azetidine-2-carboxylic acid, where the N-substituent is a hydrogen atom, the isopropyl group introduces considerable steric bulk. This steric hindrance can:

Influence the Puckering Equilibrium: The isopropyl group may favor a specific puckered conformation where steric clashes with the C2-carboxylic acid group are minimized.

Increase the Barrier to Ring Inversion: The movement of the bulky group during the ring-flattening process of inversion can lead to a higher energy transition state.

Affect Nitrogen Inversion: The energy barrier for nitrogen inversion is also expected to be higher due to the steric demands of the isopropyl group passing through a planar transition state at the nitrogen center.

Studies comparing different N-substituents on aziridines (a related three-membered ring system) have shown that bulky groups like tert-butyl can decrease the rate of N-inversion. nih.gov In contrast, conformational energy calculations have suggested that peptides containing azetidine residues are somewhat more flexible than those containing proline. nih.gov This is attributed to a decrease in repulsive non-covalent interactions between the four-membered ring and neighboring residues compared to the five-membered proline ring. nih.gov The N-isopropyl group likely modulates this flexibility, potentially restricting the available conformational space compared to an N-H or N-methyl analogue, but still allowing for more flexibility than a proline residue in a similar context.

| N-Substituent | Expected Influence on Azetidine Ring Dynamics |

| -H (Hydrogen) | Lower steric hindrance, relatively lower barrier to ring and nitrogen inversion. |

| -COCH₃ (Acetyl) | Introduces planar amide group, leading to geometric isomers (rotamers) with a significant barrier to rotation. nist.gov |

| -C(CH₃)₂ (Isopropyl) | High steric bulk, expected to increase the energy barrier for ring and nitrogen inversion, potentially favoring a specific puckered conformation. |

Solvent Effects on Azetidine-2-carboxylic Acid Conformations

The surrounding solvent environment can have a profound impact on the conformational equilibrium of polar molecules like this compound. The molecule possesses both a polar carboxylic acid group and a tertiary amine, making it susceptible to interactions with both protic and aprotic solvents.

Polar Solvents: In polar solvents such as water or methanol (B129727), solvent molecules can form hydrogen bonds with the carboxylic acid group and the nitrogen atom. This can lead to several effects:

Stabilization of Zwitterionic Form: In aqueous solution, amino acids typically exist as zwitterions. The polar solvent stabilizes the charged carboxylate (-COO⁻) and ammonium (B1175870) (>NH⁺-) groups. The N-isopropyl group is an electron-donating group, which increases the basicity of the nitrogen, favoring protonation in acidic to neutral solutions.

Alteration of Conformational Preferences: Theoretical studies on model peptides have shown that polar solvents can significantly alter conformational preferences, often favoring more extended or helical structures over compact, internally hydrogen-bonded forms that are preferred in the gas phase. magtech.com.cn For this compound, polar solvents could influence the equilibrium between different puckered states by selectively solvating and stabilizing one conformer over another.

Aprotic Solvents: In non-polar, aprotic solvents like chloroform (B151607) or diethyl ether, the molecule is more likely to exist in its neutral form. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom might become more favorable, potentially influencing the ring's pucker. The solubility of the zwitterionic form is much lower in such solvents. Solvent choice has also been shown to be critical in reactions involving azetidines, where different solvents can suppress decomposition or enhance the solubility of intermediates, thereby affecting reaction outcomes.

The interplay between the solvent and the solute's functional groups ultimately determines the dominant conformation in solution, which can differ significantly from the conformation observed in the gas phase or the solid state.

Biochemical and Molecular Interactions of Azetidine 2 Carboxylic Acid Derivatives

Molecular Mimicry and Proline Analogue Activity

L-azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a structural analogue, or mimic, of the proteinogenic amino acid L-proline. wikipedia.orgmdpi.comnih.gov The key structural difference between AZE and proline is the size of the heterocyclic ring; AZE possesses a four-membered ring, while proline has a five-membered ring. wikipedia.org This structural similarity allows AZE to be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis. mdpi.combiorxiv.org

Mechanisms of Amino Acid Misincorporation into Polypeptides

The misincorporation of AZE into growing polypeptide chains is a direct consequence of its ability to deceive a crucial enzyme in protein synthesis: prolyl-tRNA synthetase (ProRS). wikipedia.orgbiorxiv.org Under normal circumstances, ProRS specifically recognizes L-proline and attaches it to its corresponding transfer RNA (tRNAPro). This charged tRNA then delivers proline to the ribosome for incorporation into proteins at positions dictated by proline codons in the messenger RNA (mRNA).

Due to its structural resemblance to proline, AZE can fit into the active site of ProRS. researchgate.net The enzyme then erroneously catalyzes the attachment of AZE to tRNAPro, forming azetidinyl-tRNAPro. biorxiv.org This mischarged tRNA is then utilized by the ribosome, leading to the incorporation of AZE instead of proline into the nascent polypeptide chain. nih.govbiorxiv.org This process of molecular mimicry allows AZE to bypass the normal fidelity mechanisms of protein synthesis. mdpi.com Studies have demonstrated that the presence of AZE can significantly reduce the incorporation of L-proline into proteins like hemoglobin. medchemexpress.com

Impact on Protein Folding and Conformational Stability (e.g., collagen triple helix destabilization)

The substitution of proline with AZE can have profound and detrimental effects on the structure and function of proteins. wikipedia.org Proline's unique five-membered ring structure imposes specific constraints on the polypeptide backbone, often inducing sharp turns or kinks that are critical for achieving the correct three-dimensional protein fold. The smaller, four-membered ring of AZE has different bond angles, and its incorporation introduces incorrect conformational constraints. nih.gov

This alteration is particularly damaging to proteins rich in proline, such as collagen. biorxiv.org Collagen, the most abundant protein in mammals, derives its strength and stability from its characteristic triple helix structure, which is heavily dependent on the presence of proline and hydroxyproline (B1673980) residues at regular intervals. When AZE is incorporated into procollagen (B1174764) chains, it disrupts the precise helical geometry required for the stable association of the three polypeptide chains. This leads to the destabilization of the collagen triple helix, impairing the formation of functional collagen fibrils. medchemexpress.comnih.gov The consequences of this disruption can be severe, leading to defects in tissues that are rich in collagen. biorxiv.org The misfolding of proteins due to AZE incorporation is a primary driver of its toxicity. nih.gov

Cellular Responses to Azetidine-2-carboxylic Acid Induced Stress

The widespread misincorporation of AZE into proteins leads to a condition known as proteotoxic stress, characterized by the accumulation of misfolded and non-functional proteins. biorxiv.orgnih.gov Cells have evolved sophisticated quality control systems to manage such stress, primarily centered around the endoplasmic reticulum (ER), the proteasome, and autophagy.

Unfolded Protein Response and ER Stress Pathways

The accumulation of misfolded proteins within the endoplasmic reticulum triggers a signaling cascade known as the Unfolded Protein Response (UPR). mdpi.comnih.govnih.gov The UPR aims to restore ER homeostasis by reducing the load of new proteins entering the ER, increasing the production of chaperone proteins that assist in proper folding, and enhancing the degradation of misfolded proteins. nih.gov

Treatment of various cell types with AZE has been shown to robustly activate the UPR. mdpi.comnih.gov Key indicators of UPR activation observed in response to AZE include:

Increased phosphorylation of eukaryotic translation initiation factor 2α (eIF2α): This is a hallmark of the PERK (protein kinase RNA-like ER kinase) branch of the UPR, which leads to a general attenuation of protein synthesis to reduce the protein folding load. medchemexpress.comnih.gov

Activation of ATF6 (Activating Transcription Factor 6): AZE induces the cleavage of ATF6, another key UPR sensor, which then translocates to the nucleus to activate the expression of UPR target genes. medchemexpress.comnih.gov

Upregulation of UPR-responsive genes: Studies have documented the increased expression of multiple genes involved in the UPR pathway, including ATF4, XBP1, DDIT3 (also known as CHOP), and GADD34, in response to AZE treatment. mdpi.com

The following table summarizes the key UPR pathways activated by AZE and their primary functions.

| UPR Pathway Component | Effect of AZE | Consequence |

| PERK | Activation | Phosphorylation of eIF2α, leading to translational attenuation. medchemexpress.comnih.gov |

| ATF6 | Activation (Cleavage) | Upregulation of ER chaperone genes to aid protein folding. medchemexpress.comnih.gov |

| IRE1 | Activation | Splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates UPR genes. mdpi.com |

Proteasomal and Autophagic Protein Degradation Pathways

When protein misfolding is extensive and cannot be rectified by chaperone-assisted folding, the cell resorts to degrading the aberrant proteins. Two major pathways are involved in this process: the ubiquitin-proteasome system (UPS) and autophagy.

The proteasome is a large protein complex that degrades proteins tagged with ubiquitin. It is a primary defense against misfolded proteins. biorxiv.org Studies in yeast have shown that genes involved in protein quality control pathways that utilize the proteasome are essential for coping with the proteotoxic stress induced by AZE. nih.gov

Autophagy is a cellular process that involves the engulfment of cellular components, including aggregated proteins, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. AZE treatment has been shown to induce autophagy. nih.gov A key marker of autophagy, the conversion of LC3-I to its lipidated form, LC3-II, is elevated in AZE-treated cells. medchemexpress.comnih.gov This suggests that autophagy is activated as a mechanism to clear the cell of AZE-containing, misfolded proteins.

The table below outlines the major protein degradation pathways activated in response to AZE-induced stress.

| Degradation Pathway | Key Features | Role in AZE-induced Stress |

| Ubiquitin-Proteasome System (UPS) | Degrades individual, soluble misfolded proteins tagged with ubiquitin. | Essential for survival under AZE-induced proteotoxic stress. nih.gov |

| Autophagy | Degrades larger protein aggregates and organelles through lysosomal fusion. | Activated by AZE to clear aberrant proteins, indicated by increased LC3-II levels. medchemexpress.comnih.gov |

Chemical-Genetic Screens and Identification of Modulating Factors

To identify the full spectrum of cellular pathways involved in responding to AZE-induced toxicity, researchers have employed chemical-genetic screens in model organisms like the yeast Saccharomyces cerevisiae. biorxiv.orgnih.gov These screens involve testing large collections of yeast mutants, each with a deletion or mutation in a single gene, for their sensitivity or resistance to AZE.

A comprehensive screen identified 72 gene alleles that resulted in increased sensitivity to AZE when mutated, and 12 alleles that conferred resistance (suppressed AZE toxicity). nih.gov

Genes conferring sensitivity to AZE were often involved in:

Protein quality control and the proteasome: This highlights the critical role of the proteasome in degrading misfolded proteins. nih.gov

Actin cytoskeleton organization and endocytosis: This suggests a role for these processes in managing proteotoxic stress, possibly through the transport and sequestration of misfolded proteins. nih.gov

Genes conferring resistance to AZE were often linked to:

Amino acid sensing and transport: Mutations in genes controlling amino acid permeases, which are responsible for importing AZE into the cell, can lead to resistance by reducing the intracellular concentration of the toxic analogue. nih.gov

TOR pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth in response to nutrient availability. Modulation of this pathway can influence the cell's response to amino acid analogues. nih.gov

These genetic screens provide a powerful, unbiased approach to map the complex cellular network that responds to the challenge of amino acid misincorporation. biorxiv.org

A comprehensive search of scientific literature and databases has been conducted to gather information on the biochemical and molecular interactions of the chemical compound 1-(Propan-2-yl)azetidine-2-carboxylic acid .

Despite extensive and targeted searches for this specific N-substituted derivative of azetidine-2-carboxylic acid, no research findings, detailed studies, or data pertaining to its interactions with aminoacyl-tRNA synthetases, the translation machinery, its enzymatic reactivity, or its metabolic transformations were identified.

The available scientific information focuses overwhelmingly on the parent compound, L-azetidine-2-carboxylic acid (AZC). This includes its ability to act as a proline analogue, its incorporation into proteins, and the various detoxification mechanisms organisms have evolved to mitigate its toxicity. However, there is no evidence in the retrieved results to suggest that similar studies have been conducted on the 1-(propan-2-yl) derivative.

Therefore, due to the complete absence of scientific data for "this compound" in the specified areas of inquiry, it is not possible to generate the requested article.

Research Applications and Derivatization of Azetidine 2 Carboxylic Acid Scaffolds

Utilization in Peptide and Peptidomimetic Design

The structural rigidity and distinct stereochemistry of azetidine-2-carboxylic acid (Aze) make it a valuable tool for designing peptides and peptidomimetics with tailored conformations and properties. As a proline analogue, it can be incorporated into peptide chains, where its smaller ring size imposes unique conformational constraints. wikipedia.org

Strategies for Incorporating Azetidine-2-carboxylic Acid Derivatives into Peptides

The incorporation of L-azetidine-2-carboxylic acid into peptide sequences has been demonstrated through both in vitro and in vivo methods. In vitro, standard solid-phase peptide synthesis protocols can be adapted to include protected forms of Aze. For instance, tetrapeptides such as Boc-(L-Pro)3-L-Aze-Opcp and Boc-(L-Aze-L-Pro)2-Opcp have been successfully synthesized using solution peptide synthesis techniques. umich.edu

In vivo studies have shown that L-azetidine-2-carboxylic acid can be incorporated into proteins in place of L-proline. For example, when rabbit reticulocytes were incubated with radiolabeled L-azetidine-2-carboxylic acid, the analogue was incorporated into hemoglobin. nih.gov This substitution occurs specifically at proline residues, as demonstrated by the competitive inhibition of proline incorporation and the analysis of tryptic peptide maps. nih.gov The extent of this in vivo incorporation can be significant, with studies showing a 25-40% replacement of proline by Aze in recombinant polypeptides when expressed in media containing Aze and lacking proline. acs.org

Rational Design of Conformationally Constrained Peptidomimetics

The unique structural properties of azetidine-2-carboxylic acid are exploited in the rational design of peptidomimetics with fixed conformations. By replacing proline with Aze, chemists can introduce sharp turns and other secondary structural motifs into a peptide chain. The incorporation of 2-azetidinylcarboxylic acids has been shown to induce γ-turns within peptide chains. acs.org

This conformational control is crucial in the development of therapeutic peptides and other biologically active molecules. For example, a 15-mer peptide, AF12198 (Ac-FEWTPGWYQJYALPL-NH2, where J represents 2-azetidine-1-carboxylic acid), has been identified as an interleukin-1 (IL-1) receptor antagonist. acs.org The presence of the azetidine (B1206935) residue is critical for its biological activity.

The table below summarizes key findings related to the incorporation of azetidine-2-carboxylic acid into peptides.

| Application Area | Key Finding | Reference Compound(s) |

| Peptide Synthesis | Successful synthesis of tetrapeptides containing L-Aze. | Boc-(L-Pro)3-L-Aze-Opcp, Boc-(L-Aze-L-Pro)2-Opcp |

| Protein Engineering | In vivo replacement of proline with L-Aze in recombinant polypeptides. | -(AlaGly)3ProGluGly- based polypeptides |

| Peptidomimetic Design | Induction of γ-turns in peptide chains. | Peptides containing 2-azetidinylcarboxylic acids |

| Drug Discovery | Development of an IL-1 receptor antagonist. | AF12198 |

Building Blocks for Complex Molecular Architectures

Beyond its use in peptides, the azetidine-2-carboxylic acid scaffold serves as a versatile building block for the synthesis of more complex molecules, including other heterocyclic systems and as a template for stereoselective reactions.

Scaffold Applications in Heterocyclic Chemistry

The strained four-membered ring of azetidines makes them valuable synthons in organic synthesis. rsc.org They can undergo various ring-opening and ring-expansion reactions to generate a diverse range of nitrogen-containing heterocycles. The reactivity of the azetidine ring is driven by its considerable ring strain, which is higher than that of the five-membered pyrrolidine (B122466) ring found in proline. rsc.org

Recent advances have demonstrated the use of azetidine-2-carboxylates in photoredox-transition metal dual catalysis to produce 2-heteroaryl azetidines. This method allows for the coupling of readily available azetidine derivatives with heteroaryl iodides, providing access to novel saturated heterocyclic scaffolds with potential applications in medicinal chemistry.

Chiral Templates and Auxiliaries in Asymmetric Synthesis

Enantiomerically pure azetidine-2-carboxylic acid and its derivatives are valuable chiral building blocks. nih.gov Their rigid structure allows for excellent stereocontrol in a variety of chemical transformations. Chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and successfully employed as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Furthermore, the synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues has been achieved through methods such as the zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. These chiral azetidine derivatives serve as conformationally constrained analogues of other amino acids like phenylalanine and leucine.

The following table highlights some synthetic applications of the azetidine-2-carboxylic acid scaffold.

| Application | Method | Resulting Structures |

| Heterocyclic Synthesis | Photoredox-transition metal dual catalysis | 2-Heteroaryl azetidines |

| Asymmetric Catalysis | Use as chiral ligands | Enantioenriched secondary alcohols |

| Chiral Building Blocks | Asymmetric addition to glyoxylic acid derivatives | Enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogues |

Biosynthetic Engineering and Combinatorial Approaches

The biosynthetic pathway of azetidine-2-carboxylic acid has been a subject of study, and this knowledge is now being harnessed for biosynthetic engineering and combinatorial biosynthesis. In some bacteria, AZE is synthesized from S-adenosylmethionine (SAM) by AZE synthases. nih.gov

This enzymatic machinery can be exploited to produce novel compounds. For example, researchers have successfully introduced an AZE synthase into the pyrrolizixenamide biosynthetic pathway. nih.gov This resulted in the production of azabicyclene analogues, demonstrating the potential of using AZE as a proline mimic in combinatorial biosynthesis to generate libraries of new natural product-like molecules. nih.govnih.gov This approach opens up new avenues for the discovery of bioactive compounds with potentially improved pharmacological properties due to the incorporation of the rigid azetidine motif. nih.gov

Engineering of Azetidine-containing Natural Products

The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, have made it an attractive target for incorporation into natural products to modulate their biological activities. rsc.orgbohrium.com The inherent ring strain and rigidity of the azetidine moiety can significantly influence the conformation and physicochemical properties of a molecule, making it a valuable scaffold in medicinal chemistry and synthetic biology. rsc.orgbohrium.comrsc.org

The non-proteinogenic amino acid L-azetidine-2-carboxylic acid (AZE) is a naturally occurring proline analogue found in various plants, such as lily of the valley (Convallaria majalis) and sugar beets (Beta vulgaris). rsc.orgnih.gov Its structural similarity to proline allows it to be mistakenly incorporated into proteins, leading to altered protein structures and functions, which forms the basis of its toxicity to predators and competing vegetation. rsc.orgacs.org This inherent bioactivity has spurred research into the engineering of natural products containing the azetidine-2-carboxylic acid scaffold.

A key strategy in engineering azetidine-containing natural products involves the heterologous expression of biosynthetic gene clusters. For instance, the de novo biosynthesis of L-azetidine-2-carboxylic acid has been successfully achieved in Escherichia coli. acs.org This was accomplished by designing a biological route via the methionine salvage pathway and introducing the azeJ gene from Pseudomonas aeruginosa into the E. coli chassis. acs.org Such engineered microbial systems provide a platform for the sustainable and scalable production of AZE and its derivatives.

Furthermore, the understanding of AZE's mode of action, particularly its misincorporation in place of proline during protein synthesis, provides a foundation for engineering AZE production and tolerance in crops for enhanced resilience. acs.org By manipulating the expression of aminoacyl-tRNA synthetases, it may be possible to create plants that can distinguish between AZE and proline, thereby conferring resistance to AZE's toxic effects.

The derivatization of the azetidine scaffold is another critical aspect of engineering novel natural products. Synthetic methods, such as those for creating azetidine-based scaffolds for CNS-focused libraries, demonstrate the versatility of this heterocyclic system. nih.gov These methods often involve multi-step syntheses starting from readily available precursors to generate diverse azetidine derivatives that can be further functionalized. nih.govnih.gov For example, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through aza-Michael addition reactions, showcasing a pathway to novel compounds with potential biological activities. nih.gov

The following table summarizes key aspects of engineered azetidine-containing compounds and the strategies employed:

| Engineered Aspect | Strategy | Organism/System | Potential Application | Reference(s) |

| De Novo L-Aze Production | Heterologous expression of azeJ gene from P. aeruginosa | Escherichia coli | Environmentally friendly agent for powdery mildew control | acs.org |

| Enhanced Crop Resilience | Engineering AZE production and tolerance | Crops | Increased resistance to pests and competing vegetation | acs.org |

| Novel Compound Libraries | Synthesis of diverse azetidine-based scaffolds | Chemical Synthesis | CNS-focused drug discovery | nih.gov |

| Functionalized Derivatives | Aza-Michael addition to azetidine rings | Chemical Synthesis | Development of new heterocyclic amino acids | nih.gov |

Exploitation of Azetidine Synthases for Novel Compound Generation

The discovery and characterization of azetidine synthases have opened up new avenues for the biocatalytic generation of novel compounds containing the azetidine ring. These enzymes offer a highly specific and efficient means of constructing the strained four-membered ring, a process that can be challenging to achieve through traditional chemical synthesis. rsc.org

Recent research has identified azetidine synthases in bacterial non-ribosomal peptide synthetase (NRPS) pathways. nih.gov These enzymes catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce azetidine-2-carboxylic acid. nih.gov The elucidation of the molecular basis of this biosynthesis has provided critical insights into the catalytic mechanism, which involves a unique substrate conformation and is supported by desolvation effects and cation-π interactions. nih.gov

The exploitation of these synthases for novel compound generation is an area of active research. One promising approach is the introduction of an azetidine synthase into the biosynthetic pathway of other natural products. For example, by introducing an AZE synthase into the pyrrolizixenamide pathway, researchers have successfully engineered analogues of azabicyclenes, demonstrating the potential of AZE as a proline mimic in combinatorial biosynthesis. nih.gov

This strategy of "biosynthetic engineering" allows for the creation of novel molecular scaffolds that would be difficult to access through conventional chemical methods. The enzymatic synthesis ensures high stereoselectivity, which is often a critical factor for biological activity.

The table below details the characteristics and applications of known azetidine synthases:

| Enzyme | Source | Substrate | Product | Application | Reference(s) |

| Azetidine Synthase (AZE Synthase) | Bacterial NRPS pathways | S-adenosylmethionine (SAM) | Azetidine-2-carboxylic acid (AZE) | Engineering analogues of azabicyclenes | nih.gov |

| Azetidine-2-carboxylate hydrolase (AC hydrolase) | Pseudomonas sp. strain A2C | L-(−)-Azetidine-2-carboxylate (AC) | 2-hydroxy-4-aminobutyrate | Detoxification of AZE | researchgate.net |

Mutagenesis studies of azetidine synthases are also being conducted to alter their substrate specificity and catalytic activity, further expanding the range of novel compounds that can be generated. nih.gov By understanding the structure-function relationships of these enzymes, it is possible to tailor their properties for specific synthetic applications. The discovery of related SAM lyases in diverse bacterial phyla suggests that the prevalence of AZE-containing metabolites may be wider than previously thought, hinting at a rich source of novel biocatalysts for future exploitation. nih.gov

The biocatalytic transformation of racemic azetidine-2-carbonitriles using whole-cell catalysts, such as Rhodococcus erythropolis, also demonstrates the potential of enzymatic methods for producing enantiomerically pure azetidine-2-carboxylic acids and their derivatives. nih.gov This approach combines a non-enantioselective nitrile hydratase with a highly R-enantioselective amidase to achieve excellent yields and enantiomeric excess. nih.gov

Natural Occurrence and Biosynthetic Pathways of Azetidine 2 Carboxylic Acid

Occurrence in Biological Systems

Azetidine-2-carboxylic acid (Aze) is a naturally occurring imino acid that has been identified in a range of plant species and microorganisms. wikipedia.org Its discovery dates back to 1955 when it was first isolated from plants of the Liliaceae family. tandfonline.comresearchgate.net The distribution of this compound is not ubiquitous, but it is found in significant quantities in specific plant families and has also been detected in certain bacteria.

Occurrence in Plants: The primary plant sources of azetidine-2-carboxylic acid belong to the Asparagaceae and Fabaceae families. wikipedia.org Notably, it is found in the rhizomes and fresh foliage of Convallaria majalis (lily of the valley) and species of Polygonatum (Solomon's seal). wikipedia.orgnih.gov In some cases, such as in lily of the valley, it can constitute a significant portion of the plant's dry weight. nih.gov The compound has also been identified in table beets, garden beets, and sugar beets (Beta vulgaris), making it a component of the human food chain. wikipedia.orgresearchgate.net

Interactive Data Table: Plant Sources of Azetidine-2-carboxylic Acid

| Family | Species | Common Name | Reference |

| Asparagaceae | Convallaria majalis | Lily of the Valley | wikipedia.orgnih.govnih.gov |

| Asparagaceae | Polygonatum sp. | Solomon's Seal | wikipedia.orgnih.gov |

| Fabaceae | Various species | Bean Family | wikipedia.org |

| Amaranthaceae | Beta vulgaris | Beet (Sugar, Table, Garden) | wikipedia.orgresearchgate.net |

Occurrence in Microorganisms: While initially discovered in plants, azetidine-2-carboxylic acid is also produced by some microorganisms. nih.gov Certain species of Streptomyces are known to synthesize this compound. nih.gov Furthermore, recent research has identified azetidine (B1206935) synthases in various bacterial phyla, suggesting that metabolites containing azetidine-2-carboxylic acid may be more widespread than previously thought. nih.govnih.gov The ability of some soil bacteria, such as Enterobacter agglomerans and Enterobacter amnigenus, to metabolize azetidine-2-carboxylic acid as a sole nitrogen source points to its role in microbial ecological dynamics. acs.org

Enzymology of Azetidine-2-carboxylic Acid Biosynthesis

The biosynthesis of the strained four-membered ring of azetidine-2-carboxylic acid is a remarkable enzymatic feat. The key to this process is the direct cyclization of a ubiquitous biological molecule, S-adenosylmethionine (SAM).

Characterization of Azetidine Synthases (e.g., AzeJ/VioH)

The enzymes responsible for synthesizing azetidine-2-carboxylic acid are known as azetidine synthases. nih.gov Two well-characterized examples are AzeJ and VioH , which were identified in bacterial pathways for natural products. researchgate.net AzeJ is involved in the biosynthesis of azetidomonamides, while VioH is part of the pathway for vioprolides. researchgate.net

These enzymes show sequence similarity to Class I methyltransferases, which typically use SAM to donate a methyl group. researchgate.netnih.gov However, azetidine synthases have evolved to catalyze a completely different reaction—an intramolecular cyclization of the SAM molecule itself, without transferring the methyl group. nih.gov Structural studies of AzeJ and VioH reveal a homodimeric structure, with each monomer binding a molecule of SAM in a specific, kinked conformation that is crucial for catalysis. nih.govresearchgate.net

Catalytic Mechanisms of S-Adenosylmethionine (SAM)-Dependent Cyclization

The formation of azetidine-2-carboxylic acid from SAM is an energetically challenging process due to the high strain of the resulting four-membered ring. Azetidine synthases overcome this barrier through a sophisticated catalytic mechanism. nih.gov

The core reaction is an intramolecular 4-exo-tet cyclization of SAM. nih.govnih.gov The enzyme binds SAM in a constrained, near-transition-state conformation, which positions the nucleophilic α-amino group of the aminocarboxypropyl moiety in close proximity (approximately 2.9 Å) to the electrophilic γ-carbon. nih.gov

The catalytic process is believed to follow an SN2 mechanism and is facilitated by several key factors within the enzyme's active site: nih.gov

Substrate Conformation: The enzyme forces SAM into a "kinked" shape, pre-organizing the molecule for the cyclization reaction. nih.gov

Desolvation Effects: The active site environment removes water molecules, which supports the nucleophilic attack. nih.gov

Cation-π Interactions: After the ring is formed, the positive charge that was on the sulfonium (B1226848) group of SAM is transferred to the nitrogen atom of the newly formed azetidine ring. This charge is stabilized by cation-π interactions with aromatic amino acid residues, such as Phenylalanine 134 in AzeJ. nih.govresearchgate.net

Hydrogen Bonding: The amine group of the azetidine product forms hydrogen bonds with residues like Tyrosine 175 and the carbonyl oxygen of Phenylalanine 134, further stabilizing the product within the active site. researchgate.netresearchgate.net

This intramolecular cyclization results in the formation of azetidine-2-carboxylic acid and the concomitant release of 5'-methylthioadenosine (MTA). nih.gov

Interactive Data Table: Key Features of Azetidine Synthase Catalysis

| Feature | Description | Enzyme Example | Reference |

| Enzyme Family | Class I Methyltransferase-like | AzeJ, VioH | researchgate.net |

| Substrate | S-Adenosylmethionine (SAM) | AzeJ, VioH | nih.govnih.gov |

| Reaction Type | Intramolecular 4-exo-tet cyclization | AzeJ, VioH | nih.govnih.gov |

| Key Mechanism | SN2 nucleophilic attack | AzeJ | nih.gov |

| Stabilizing Forces | Cation-π interactions, Hydrogen bonding | AzeJ | nih.govresearchgate.net |

| Products | Azetidine-2-carboxylic acid, 5'-methylthioadenosine (MTA) | AzeJ, VioH | nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1-(Propan-2-yl)azetidine-2-carboxylic acid with high enantiomeric purity?

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., palladium or copper-based systems) are employed. A common approach is the condensation of a propan-2-yl-substituted precursor with a protected azetidine-carboxylic acid intermediate, followed by deprotection and purification via reverse-phase HPLC. Computational modeling (e.g., density functional theory) can predict steric and electronic effects to optimize reaction conditions for enantiomeric excess .

Q. How can the structural conformation of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. For dynamic analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) resolves spatial arrangements and hydrogen bonding. Additionally, infrared (IR) spectroscopy validates carboxylic acid and secondary amine functional groups. Predicted physical properties (e.g., pKa ≈ 4.01, density ≈ 1.348 g/cm³) from computational tools like ACD/Labs or PubChem should align with experimental data .

Q. What are the primary challenges in isolating this compound from natural sources?

While azetidine-2-carboxylic acid analogs are biosynthesized in plants (e.g., Convallaria majalis via L-methionine pathways), the propan-2-yl derivative is rare in nature. Extraction requires advanced techniques like solid-phase extraction (SPE) or affinity chromatography due to low abundance and interference from structurally similar imino acids. Isotopic labeling studies (e.g., ¹³C or ¹⁵N tracers) can track biosynthetic pathways .

Advanced Research Questions

Q. How do stereochemical variations in the azetidine ring impact biological activity?

The (R)- and (S)-enantiomers of azetidine derivatives exhibit distinct interactions with biological targets. For example, (R)-configured analogs show higher affinity for enzymes like prolyl-tRNA synthetase due to optimized hydrogen bonding. Computational docking (AutoDock Vina) and molecular dynamics simulations can model these interactions. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is critical .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., boiling point)?

Discrepancies in properties like boiling point (e.g., predicted 314.5±35.0°C vs. experimental data) arise from differences in purity or measurement conditions. Thermogravimetric analysis (TGA) under controlled atmospheres and differential scanning calorimetry (DSC) provide reproducible data. Collaborative studies using standardized protocols (e.g., ASTM E537) are recommended .

Q. How can computational tools predict the compound’s behavior in aqueous vs. nonpolar solvents?

Solubility and partition coefficients (LogP) are modeled using software like COSMO-RS or Schrödinger’s QikProp. These tools leverage quantum mechanical calculations to simulate solvent interactions. Experimental validation via shake-flask methods or HPLC retention time analysis ensures accuracy, particularly for amphiphilic compounds .

Q. What strategies mitigate decomposition during long-term storage?

The compound’s stability depends on moisture sensitivity and oxidative degradation. Storage under inert gas (argon) at -20°C in amber vials with desiccants (e.g., silica gel) is advised. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitoring identify degradation products .

Methodological Considerations

Q. How is isotopic labeling (e.g., ¹³C, ¹⁵N) applied to study metabolic incorporation?

Labeled precursors (e.g., [¹³C]-methionine) are fed to model organisms, and incorporation into azetidine derivatives is tracked via mass spectrometry. For example, 95% retention of ³H in biosynthetic pathways was observed in Convallaria majalis, confirming methionine as a precursor .

Q. What analytical techniques quantify trace impurities in synthetic batches?

High-resolution mass spectrometry (HRMS) and ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) achieve parts-per-million (ppm) sensitivity. For chiral impurities, chiral stationary phase HPLC or capillary electrophoresis is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.